molecular formula C16H17NO B1148696 6-Morpholino-6-oxohexanoic acid CAS No. 1862-17-5

6-Morpholino-6-oxohexanoic acid

Cat. No.: B1148696
CAS No.: 1862-17-5
M. Wt: 239.31
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Morpholino-6-oxohexanoic acid is a chemical compound with the molecular formula C₁₀H₁₇NO₄ and a molecular weight of 215.25 g/mol . It is a heterocyclic compound that contains both morpholine and carboxylic acid functional groups. This compound is primarily used for research purposes in various scientific fields.

Synthetic Routes and Reaction Conditions:

    Enzymatic Method: One of the methods for synthesizing 6-oxohexanoic acid involves the enzymatic oxidation of 6-aminohexanoic acid using an enzyme from the Phialemonium species.

    Chemical Synthesis: Another method involves the oxidation of cyclohexane derivatives.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using cyclohexane or its derivatives as starting materials. The process may include catalytic oxidation and purification steps to obtain the desired product.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to produce other carboxylic acids.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: The morpholine ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophiles like alkyl halides can be used under basic conditions.

Major Products:

    Oxidation: Adipic acid and other carboxylic acids.

    Reduction: Hexanoic alcohol derivatives.

    Substitution: Alkylated morpholine derivatives.

Scientific Research Applications

6-Morpholino-6-oxohexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-morpholino-6-oxohexanoic acid involves its interaction with specific molecular targets. For instance, it can act as an intermediate in the synthesis of morpholino nucleosides, which are used in oligonucleotide therapies. These therapies regulate gene expression by interacting with RNA targets, thereby blocking the transfer of genetic information .

Comparison with Similar Compounds

    6-Hydroxyhexanoic Acid: Another bifunctional C6 carboxylic acid.

    Adipic Acid: A widely used industrial chemical with similar structural features.

Uniqueness: 6-Morpholino-6-oxohexanoic acid is unique due to its morpholine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

6-morpholin-4-yl-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c12-9(3-1-2-4-10(13)14)11-5-7-15-8-6-11/h1-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPCHSBOJKUYPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 6-morpholin-4-yl-6-oxohexanoate (4.60 g) obtained in Reference Example 84(1) is dissolved in methanol (20 ml), and thereto is added a solution of sodium hydroxide (1.61 g) in water (8 ml). The mixture is stirred at room temperature for 19 hours. The reaction solution is concentrated under reduced pressure and the residue is neutralized with 2 N hydrochloric acid. The residue is concentrated under reduced pressure and extracted with chloroform. The organic layer is dried over sodium sulfate and the solvent is concentrated under reduced pressure to give the title compound (4.11 g).
Name
Methyl 6-morpholin-4-yl-6-oxohexanoate
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
1.61 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.